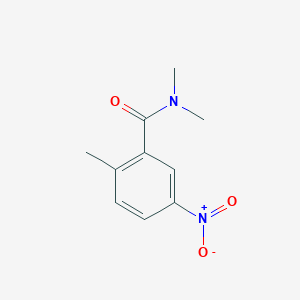

n,n,2-trimethyl-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n,n,2-trimethyl-5-nitrobenzamide: is an organic compound with the molecular formula C10H12N2O3. It belongs to the class of nitrobenzenes and is characterized by the presence of a benzamide core with additional methyl and nitro substituents. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including n,n,2-trimethyl-5-nitrobenzamide, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and an eco-friendly process .

Industrial Production Methods: Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with all functionalized molecules .

Análisis De Reacciones Químicas

Types of Reactions: n,n,2-trimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Enzyme Inhibition

N,N,2-trimethyl-5-nitrobenzamide is recognized for its role as a phosphodiesterase inhibitor, specifically selective for the PDE7 subtype. The inhibition constant (Ki) for this compound is reported to be 180 nM, indicating its potential as a therapeutic agent in conditions where modulation of cyclic AMP levels is beneficial .

2. Anticancer Activity

Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties. For instance, analogs that inhibit poly(ADP-ribose) polymerase (PARP) have been explored in clinical settings for breast cancer treatment. While the direct application of this compound in cancer therapy requires further investigation, its structural similarities to known PARP inhibitors position it as a candidate for future studies .

Synthetic Applications

1. Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in synthetic organic chemistry. For example, it can be utilized in the synthesis of other nitro-substituted benzamides or as a precursor to pharmaceuticals .

Data Table: Summary of Applications

Case Studies

Case Study 1: PDE7 Inhibition

In a study assessing various phosphodiesterase inhibitors, this compound showed promising results in inhibiting PDE7 activity. This inhibition could lead to increased levels of cyclic AMP, which plays a crucial role in cellular signaling pathways related to inflammation and cancer.

Case Study 2: Synthesis and Characterization

A research group synthesized this compound through a multi-step reaction involving nitration and amide formation. The final product was characterized using NMR spectroscopy and HPLC, confirming its purity and structural integrity. This synthetic route highlights its utility as a building block in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of n,n,2-trimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Comparación Con Compuestos Similares

Benzamide, 2-nitro-: Similar structure but lacks the additional methyl groups.

Benzamide, N,N,3-trimethyl-: Similar structure but with different positioning of the nitro group.

2-acetyloxy-N-(5-nitro-2-thiazolyl) benzamide: Contains additional functional groups and a thiazole ring .

Uniqueness: n,n,2-trimethyl-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N,N,2-trimethyl-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure. The trimethyl substitution on the nitrogen atom contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of nitro-containing compounds like this compound is often attributed to the nitro group's ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as proteins and nucleic acids, resulting in various biological effects. Specifically, the mechanism involves:

- Reduction to Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are reactive and can bind covalently to DNA or proteins, potentially leading to cytotoxic effects .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. This compound has been investigated for its efficacy against various pathogens. The mechanism often involves:

- Covalent Binding : Reduced forms of nitro compounds can bind to bacterial DNA, causing damage and inhibiting replication .

- Case Study : Research has demonstrated that similar nitrobenzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Nitro compounds can modulate inflammatory responses through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that nitrobenzamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in inflammatory processes .

- Case Study : A recent study highlighted that a related compound significantly reduced inflammation in animal models by inhibiting inducible nitric oxide synthase (iNOS), suggesting that this compound could have similar effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key characteristics and activities:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N,N-Diethyl-3-nitrobenzamide | Nitro group at meta position | Moderate | Moderate |

| N,N-Dimethyl-3-nitrobenzamide | Similar structure | High | Low |

| This compound | Trimethyl substitution | High | High |

Propiedades

IUPAC Name |

N,N,2-trimethyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIKLTIIGANXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.